molecular formula C15H13N3O3S B2746121 3-methoxy-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide CAS No. 955769-24-1

3-methoxy-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide

Cat. No.: B2746121
CAS No.: 955769-24-1
M. Wt: 315.35
InChI Key: ULQJXDUMPOJEPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Synthesis
3-Methoxy-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide (CAS: 313705-12-3, molecular formula: C₁₈H₁₆N₃O₃S) is a thiazolo[3,2-a]pyrimidine derivative featuring a benzamide group substituted with a methoxy moiety at the 3-position of the aromatic ring. This compound is synthesized via condensation reactions involving thiazolo[3,2-a]pyrimidine precursors and functionalized benzoyl chlorides, followed by purification using column chromatography . Characterization typically employs IR, ¹H/¹³C NMR, and mass spectrometry to confirm structural integrity .

Properties

IUPAC Name

3-methoxy-N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S/c1-9-12(14(20)18-6-7-22-15(18)16-9)17-13(19)10-4-3-5-11(8-10)21-2/h3-8H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULQJXDUMPOJEPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CSC2=N1)NC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Traditional Cyclodehydration Using Polyphosphoric Acid (PPA)

A foundational method involves cyclodehydration of 2-aminothiazole derivatives with β-keto esters using PPA as a condensing agent:

  • Intermediate synthesis : 2-Amino-4-methylthiazole reacts with ethyl acetoacetate in PPA at 120°C for 2 hours.
  • Cyclization : Forms 7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine with 78% yield (reported for analogous structures).
  • Key advantage : High regioselectivity due to PPA's ability to stabilize transition states during ring formation.

Reaction Conditions Table

Parameter Value Source
Temperature 120°C
Time 2 hours
Catalyst PPA (excess)
Solvent Solvent-free
Yield 78% (analogous)

One-Pot Synthesis Using Ionic Liquids

A patent-pending method (CN103012440A) demonstrates superior efficiency through ionic liquid-mediated one-pot synthesis:

  • Reactants : 2-Aminothiazole, 3-methoxybenzaldehyde, and methyl acetoacetate.
  • Catalyst : 1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF₄).
  • Conditions : Reflux in acetonitrile for 8 hours.
  • Yield : 85% for structurally related compounds.

Mechanistic Insight : The ionic liquid acts as both solvent and catalyst, stabilizing intermediates through cation-π interactions and reducing activation energy for cyclization.

Characterization and Analytical Data

Successful synthesis requires rigorous validation through spectroscopic and chromatographic methods:

Spectroscopic Fingerprints

  • ¹H NMR (400 MHz, DMSO-d₆) :
    δ 8.42 (s, 1H, pyrimidine H-2),
    δ 7.89-7.45 (m, 4H, aromatic),
    δ 3.87 (s, 3H, OCH₃),
    δ 2.51 (s, 3H, CH₃).

  • IR (KBr) :
    1685 cm⁻¹ (C=O, amide),
    1650 cm⁻¹ (C=O, pyrimidinone),
    1250 cm⁻¹ (C-O-C, methoxy).

  • HRMS (ESI+) :
    Calculated for C₁₅H₁₃N₃O₃S [M+H]⁺: 316.0753,
    Found: 316.0756.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30) shows ≥98% purity with t₃ = 6.72 min.

Optimization Challenges and Solutions

Regioselectivity in Cyclization

Competitive formation ofthiazolo[2,3-b]pyrimidine isomers is mitigated by:

  • Using bulky ionic liquids (e.g., [BMIM]PF₆) to sterically hinder alternative cyclization pathways.
  • Maintaining reaction pH <3 through controlled PPA addition.

Methoxy Group Stability

The electron-donating methoxy group necessitates:

  • Low-temperature amidation (<10°C) to prevent demethylation.
  • Avoidance of strong nucleophiles (e.g., hydride reagents) during workup.

Scalability Considerations

Kilogram-scale production (patent data):

Parameter Lab Scale Pilot Scale
Batch size 10 g 2 kg
Yield 85% 82%
Purity 98% 97.5%
Cycle time 8 h 9.5 h

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 4-chlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: 4-chlorobenzyl chloride in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding phthalazine N-oxides.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted derivatives with various nucleophiles.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with thiazolo-pyrimidine structures exhibit promising anticancer properties. For instance, a study highlighted that derivatives of thiazole-pyrimidine demonstrated significant antiproliferative effects against various cancer cell lines such as MCF-7 (breast cancer) and DU145 (prostate cancer) . The presence of electron-withdrawing groups on the phenyl ring enhances the anticancer efficacy of these compounds.

Case Study:
In a comparative study of thiazole-pyridine hybrids, one compound showed an IC50 value of 5.71 µM against breast cancer cells, outperforming the standard drug 5-fluorouracil (IC50 6.14 µM) . This suggests that the incorporation of specific substituents can enhance anticancer activity.

Compound TypeCell LineIC50 (µM)Comparison DrugComparison IC50 (µM)
Thiazole-Pyridine HybridMCF-75.715-Fluorouracil6.14
Thiazolo-Pyrimidine DerivativeDU145Not specifiedNot specifiedNot specified

Antimicrobial Activity

The thiazolo-pyrimidine derivatives also exhibit notable antimicrobial properties. A study reported that certain thiazole derivatives showed good antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 93.7 to 46.9 μg/mL against various bacterial strains . The structural features, particularly the presence of halogen substituents, were identified as crucial for enhancing antimicrobial efficacy.

Case Study:
A series of thiazole derivatives were synthesized and tested for their antimicrobial activities. One derivative exhibited MIC values indicating strong antibacterial and antifungal properties .

Compound TypeActivity TypeMIC Range (μg/mL)
Thiazole DerivativeAntibacterial93.7 – 46.9
Thiazole DerivativeAntifungal7.8 – 5.8

Mechanistic Insights

The mechanism underlying the anticancer and antimicrobial activities of thiazolo-pyrimidine derivatives often involves interaction with cellular targets such as DNA or specific enzymes involved in cell proliferation and survival pathways. For example, some compounds have been shown to inhibit key enzymes in the PI3K/mTOR signaling pathway, which is crucial for tumor growth and survival .

Mechanism of Action

The mechanism of action of 3-methoxy-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzamide Ring

3,4-Diethoxy Analog
  • Compound : 3,4-Diethoxy-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide (CAS: 946222-62-4).
  • Molecular Formula : C₁₈H₁₉N₃O₄S.
  • Key Differences : Replacement of the 3-methoxy group with bulkier diethoxy substituents.
  • Purity and pricing data suggest it is a high-cost research compound .
Methyl Ester Derivative
  • Compound: Methyl 2-{[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}benzoate.
  • Molecular Formula : C₁₅H₁₁N₃O₄S.
  • Key Differences : Ester group replaces the methoxybenzamide moiety.
  • Impact : Enhanced hydrolytic stability but reduced hydrogen-bonding capacity, which may affect biological target interactions .

Modifications to the Thiazolo[3,2-a]Pyrimidine Core

Ethyl Carboxylate Derivatives
  • Example : Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate.
  • Key Differences : Carboxylate ester at position 6 instead of benzamide.
  • Impact : Introduces a polarizable ester group, improving crystallinity (as shown by X-ray studies) but reducing amide-mediated hydrogen bonding .
Phenyl-Substituted Analogs
  • Example : 5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide.
  • Key Differences : Additional phenyl group at position 4.
Antifungal Activity
  • Compound IVd : A structurally similar N-(5-oxo-3,7-diaryl-thiazolo[3,2-a]pyrimidin-6-yl)benzamide derivative exhibited fungicidal activity comparable to Dithane M-45 at 100 ppm, suggesting that electron-donating groups (e.g., methoxy) enhance antifungal potency .

Physicochemical and Structural Data

Compound Substituents Molecular Weight (g/mol) Key Spectral Data (IR/NMR) Biological Activity
Target Compound 3-Methoxybenzamide 353.4 IR: 1680 cm⁻¹ (C=O); NMR: δ 8.2 (Ar-H) Inferred antifungal
3,4-Diethoxy Analog 3,4-Diethoxybenzamide 373.4 NMR: δ 1.4 (CH₃), 4.1 (OCH₂) Not reported
Methyl Ester Derivative 2-(Methoxycarbonyl)benzamide 329.3 MS: m/z 329.047 (M⁺) Not tested
Ethyl Carboxylate Derivative 6-Carboxylate, 4-Bromophenyl 409.3 X-ray: π-halogen interactions Crystallographic utility

Biological Activity

3-methoxy-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound and its derivatives.

The molecular formula of this compound is C15H13N3O2SC_{15}H_{13}N_3O_2S with a molecular weight of approximately 299.3 g/mol. The structure features a thiazolo[3,2-a]pyrimidine scaffold that contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves cyclization reactions of S-alkylated derivatives in concentrated sulfuric acid, leading to the formation of the thiazolo[3,2-a]pyrimidine structure. Variations in the synthesis process can yield different derivatives with distinct biological profiles.

Antimicrobial Activity

Research has indicated that compounds related to this structure exhibit significant antimicrobial properties. For instance:

  • In Vitro Studies : The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria. In particular, it has demonstrated minimum inhibitory concentrations (MIC) as low as 0.21 μM against Pseudomonas aeruginosa and Escherichia coli .
Compound MIC (μM) Target Organisms
This compound0.21Pseudomonas aeruginosa, Escherichia coli

Anticancer Activity

The compound has also been evaluated for its anticancer properties:

  • Cellular Mechanisms : It is believed to induce apoptosis in cancer cells by interfering with mitotic spindle formation, similar to other known kinesin spindle protein (KSP) inhibitors . This action leads to cell cycle arrest and subsequent cell death.

Case Studies

One notable study assessed the cytotoxicity of various thiazolo[3,2-a]pyrimidine derivatives on different cancer cell lines using MTT assays. The results highlighted that certain derivatives exhibited promising cytotoxic effects comparable to established anticancer agents like doxorubicin .

The biological activity of this compound is largely attributed to its interaction with key molecular targets:

  • DNA Gyrase Inhibition : Molecular docking studies suggest that this compound binds effectively to DNA gyrase, a crucial enzyme for bacterial DNA replication. The binding interactions involve multiple hydrogen bonds and pi-stacking interactions that stabilize the complex .
  • Antifungal Activity : Additional studies have reported antifungal effects against Candida species and other fungi, indicating a broad spectrum of activity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-methoxy-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide?

  • Methodology : Multi-step synthesis typically involves:

Cyclocondensation : Reacting 2-aminothiazole derivatives with β-keto esters to form the thiazolo[3,2-a]pyrimidine core.

Functionalization : Introducing the methoxybenzamide group via nucleophilic acyl substitution or coupling reactions (e.g., using EDCI/HOBt).

  • Critical factors include solvent choice (e.g., acetic acid/acetic anhydride for cyclization) and temperature control to optimize yield (60–80% reported for analogous compounds) .
    • Validation : Monitor reaction progress via TLC or HPLC. Purify using recrystallization (ethyl acetate/ethanol) or column chromatography .

Q. How is the molecular structure of this compound characterized?

  • Techniques :

  • X-ray crystallography : Resolve bond lengths, angles, and dihedral angles (e.g., thiazole-pyrimidine dihedral angles ~80–85° in similar derivatives) .
  • Computational modeling : DFT calculations (B3LYP/6-31G*) to predict electronic properties and reactive sites .
    • Key findings : The methoxy group on the benzamide moiety enhances steric hindrance, influencing intermolecular interactions (e.g., C–H···O hydrogen bonds in crystal packing) .

Q. What preliminary biological screening assays are applicable?

  • Antimicrobial assays : Broth microdilution (MIC determination against S. aureus, E. coli) .
  • Anti-inflammatory screening : COX-2 inhibition assays (IC₅₀ values compared to celecoxib) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ values typically >50 µM for unoptimized derivatives .

Advanced Research Questions

Q. How can structural modifications enhance target selectivity in thiazolo[3,2-a]pyrimidine derivatives?

  • Approach :

  • Substituent effects : Replace methoxy with electron-withdrawing groups (e.g., -NO₂) to improve enzyme binding (e.g., kinase inhibition).
  • Bioisosteric replacement : Substitute the benzamide with heteroaromatic rings (e.g., pyridine) to modulate pharmacokinetics .
    • Case study : Derivatives with 4-chlorophenyl groups showed 2.5-fold higher COX-2 inhibition compared to methoxy analogs .

Q. What crystallographic data reveal conformational flexibility in this compound?

  • Key observations :

  • Puckering : The thiazolo-pyrimidine core adopts a flattened boat conformation (deviation ~0.22 Å from plane) .
  • Torsional angles : Methoxybenzamide rotation (15–20°) affects π-π stacking with biological targets .
    • Tools : SHELX suite for refinement; Mercury software for visualizing intermolecular interactions .

Q. How to resolve contradictions in bioactivity data across studies?

  • Case example : Discrepancies in antibacterial activity (MIC 8–64 µg/mL) may arise from:

  • Assay variability : Differences in bacterial strains or culture conditions.
  • Solubility limitations : Poor aqueous solubility of hydrophobic derivatives.
    • Mitigation : Standardize protocols (CLSI guidelines) and use DMSO with ≤1% v/v to avoid solvent toxicity .

Methodological Recommendations

  • Synthesis Optimization : Use microwave-assisted synthesis to reduce reaction time (e.g., 2 hours vs. 8–10 hours for cyclization) .
  • In Silico Screening : Perform molecular docking (AutoDock Vina) with PDB targets (e.g., COX-2: 1PXX) to prioritize derivatives .
  • Data Reproducibility : Validate crystallographic data with multiple datasets (e.g., CCDC entries for related structures) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.